1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-[2-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-6-4-3-5-10(11)7-12/h3-6,9,13H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGUHFZUWQPMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=CC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide typically involves the reaction of 2-(aminomethyl)phenylamine with isopropyl methanesulfonate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Oxidation
The sulfonamide group can undergo oxidation to form sulfonic acid derivatives. For example:
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Reagents : Hydrogen peroxide (H₂O₂) in acidic medium.
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Mechanism : Oxidation of the sulfonamide (-SO₂NH) to sulfonic acid (-SO₃H).
Reduction
The compound may undergo reduction to generate amine derivatives:
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Reagents : Sodium borohydride (NaBH₄) in methanol.
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Mechanism : Reduction of the sulfonamide group to a sulfide (-SOH) or amine (-NH₂).
Nucleophilic Substitution
The sulfonamide group can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions:
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Reagents : Nucleophiles (e.g., NH₃, SH⁻) with a base (e.g., K₂CO₃).
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Mechanism : Displacement of the sulfonamide group via nucleophilic attack.
Reaction Conditions and Products
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | H₂O₂, HCl | Acidic medium | Sulfonic acid derivatives |
| Reduction | NaBH₄, MeOH | Room temperature | Amine derivatives |
| Substitution | NH₃, K₂CO₃ | Basic conditions | Substituted sulfonamide derivatives |
Comparative Analysis with Similar Compounds
| Compound | Key Features | Unique Aspects |
|---|---|---|
| 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide | Similar sulfonamide and aminomethyl groups | Para-substituted aminomethyl group |
| N-(propan-2-yl)-4-sulfamoylbenzamide | Sulfamoyl group instead of methanesulfonamide | Different biological activity due to structural variation |
| 4-Aminobenzenesulfonamide | Simpler structure without propan-2-yl group | Established antibacterial properties |
Case Studies and Research Findings
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Synthesis of Biologically Active Molecules : The compound’s aminomethyl group enables participation in condensation reactions, such as the formation of azaindoles, which are under investigation for therapeutic potential .
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DMPK Profile : While direct data for this compound is limited, structurally similar analogs (e.g., compound 42 in ) demonstrate improved metabolic stability and solubility when polar substituents are introduced, highlighting the importance of functional group optimization.
Mechanism of Action
The compound’s sulfonamide and aminomethyl groups enable interactions with molecular targets, such as enzymes or receptors, potentially modulating biochemical pathways. For example, related sulfonamides have shown enzyme inhibition activity, suggesting analogous behavior for this compound .
Scientific Research Applications
Medicinal Chemistry
1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide has potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specific pathways.
- Potential Biological Activity : The presence of the aminomethyl and sulfonamide groups may allow the compound to interact with various biological targets, potentially influencing pathways related to inflammation, infection, or cancer .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes.
- Synthetic Versatility : Its reactivity allows it to participate in diverse reactions, making it a valuable building block in the synthesis of other compounds .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in different contexts:
Case Study 1: Synthesis of Aminomethylated Compounds
A study demonstrated the use of this compound as an intermediate for synthesizing aminomethylated azaindoles, which are being investigated for their potential as therapeutic agents . The synthesis involved a Mannich-type reaction followed by cyclization, showcasing the compound's role in generating biologically relevant structures.
Case Study 2: Inhibition Studies
Research into related compounds has shown that derivatives containing similar functional groups can act as inhibitors for various enzymes, such as nitric oxide synthase. This suggests that this compound may also exhibit inhibitory properties worth exploring .
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide | Similar aminomethyl and sulfonamide groups | Different position of the aminomethyl group |
| N-(propan-2-yl)-4-sulfamoylbenzamide | Contains a sulfamoyl group | Potentially different biological activity |
| 4-Aminobenzenesulfonamide | Simpler structure lacking propan-2-yl group | Established antibacterial properties |
This table illustrates how variations in structure can lead to different biological activities and applications, emphasizing the significance of this compound within this chemical class .
Mechanism of Action
The mechanism of action of 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:
Structural and Functional Differences
a. Substituent Effects
- Aminomethylphenyl vs. Azide/Tosyl (): The target compound’s aminomethyl group enables hydrogen bonding, contrasting with the azide’s explosive reactivity and the tosyl group’s electron-withdrawing nature.
- Isopropyl vs. Trifluoromethyl () : The isopropyl group offers moderate steric bulk, while the trifluoromethyl group in the benzimidazole derivative enhances metabolic stability and membrane permeability.
- Methanesulfonamide vs. Sulfinamide () : Sulfonamides (R-SO2-NR2) are more polar and acidic than sulfinamides (R-SO-NR2), affecting bioavailability and target binding.
Biological Activity
1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenyl group substituted with an aminomethyl group, a propan-2-yl group, and a methanesulfonamide moiety. Its molecular formula is C₁₁H₁₅N₂O₂S, with a molecular weight of approximately 242.34 g/mol. The presence of both amine and sulfonamide functional groups suggests potential reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways, thus modulating various biochemical processes. However, detailed studies elucidating the exact mechanism of action remain limited.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, sulfonamide derivatives are known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. The specific antimicrobial efficacy of this compound has not been extensively documented but warrants further investigation due to its structural characteristics.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines. For example, derivatives similar in structure have shown significant activity against breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cells, with IC₅₀ values ranging from 0.33 to 7.10 μM . This suggests that this compound may also possess anticancer properties, although specific data on this compound is still needed.
Synthesis and Evaluation
A study focusing on the synthesis of various aminomethyl derivatives found that modifications in the chemical structure significantly influenced biological activity. The synthesized compounds were tested for their antiproliferative effects using MTT assays on different cancer cell lines, revealing promising results for certain derivatives .
| Compound Name | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Compound A | 0.50 | MCF-7 |
| Compound B | 0.82 | HeLa |
| Compound C | 1.30 | A2780 |
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of similar compounds and their biological activity has been explored extensively. Variations such as the position of substituents on the phenyl ring or the length of alkyl chains have been shown to impact potency significantly. For instance, elongation of alkyl side chains typically resulted in decreased antiproliferative activity against HeLa cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide?
- Methodological Answer: The compound can be synthesized via sulfonylation of the corresponding amine precursor. For example, a primary amine (e.g., 2-(aminomethyl)aniline) reacts with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide bond. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions such as over-sulfonylation. Similar protocols are detailed for structurally related sulfonamides, where dichloromethane or THF is used as the solvent at 0–25°C .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- 1H and 13C NMR : To confirm the presence of the aminomethyl group (δ ~4.0–4.5 ppm for CH2NH2) and the isopropyl substituent (δ ~1.2–1.4 ppm for CH(CH3)2).
- FT-IR : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass Spectrometry : For molecular ion ([M+H]+) verification. These methods are standard for sulfonamide characterization, as demonstrated in related studies .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer: Standard laboratory safety protocols apply: use nitrile gloves, safety goggles, and a fume hood. Avoid inhalation of dust/aerosols. For structurally similar sulfonamides, toxicity data suggest moderate hazards, requiring proper waste disposal and emergency spill protocols .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional conformations. For example, in related sulfonamides, crystallography confirmed the planarity of the sulfonamide group and spatial orientation of substituents. Data collection at low temperatures (e.g., 100 K) and refinement using software like SHELX are typical .
Q. What strategies optimize reaction yields for derivatives with modified substituents?
- Methodological Answer:
- Catalysis : Use palladium or copper catalysts for coupling reactions involving aromatic rings.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Lower temperatures reduce side reactions during sulfonylation. For example, a study on chloro-substituted analogs achieved 85% yield by maintaining 0°C during sulfonamide formation .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer:
- Molecular Docking : To assess binding affinity with target proteins (e.g., enzymes or receptors). Software like AutoDock Vina can model interactions using crystallographic protein structures.
- QSAR Modeling : Correlate structural features (e.g., logP, Hammett constants) with activity data from analogs. Studies on sulfonamide-based inhibitors highlight the importance of the sulfonamide group in hydrogen bonding .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility)?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
